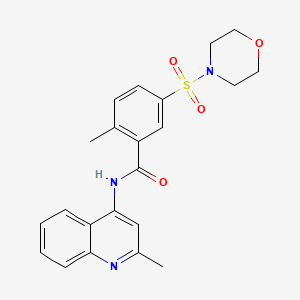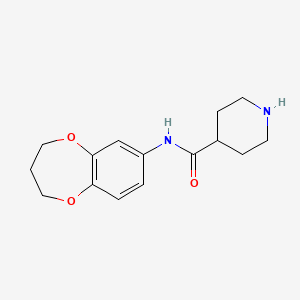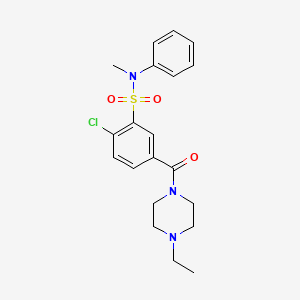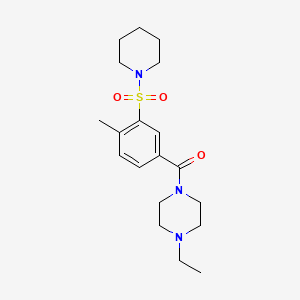
(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone, also known as ENM, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ENM is a small molecule that belongs to the class of morpholine derivatives and has a molecular weight of 311.40 g/mol.
作用机制
The mechanism of action of (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone is not fully understood. However, it is known that (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone interacts with various proteins and enzymes in the body, leading to its biological activities. (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has been shown to interact with COX-2, leading to the inhibition of its activity. (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has also been shown to interact with the NS5B polymerase of the HCV, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are involved in the inflammatory response. (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has also been found to induce apoptosis in cancer cells by activating the caspase pathway. (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has been shown to inhibit the replication of the HCV and the dengue virus.
实验室实验的优点和局限性
(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has several advantages for lab experiments. It is easy to synthesize, and the yield and purity obtained from the synthesis method are high. (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has been extensively studied for its potential applications in scientific research, and its biological activities have been well documented. However, (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has some limitations. It is a synthetic compound, and its safety profile is not fully understood. More research is needed to determine its toxicity and potential side effects.
未来方向
There are several future directions for the study of (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone. One potential application of (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone is in the development of anti-inflammatory drugs. (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has been shown to inhibit the activity of COX-2, making it a potential candidate for the development of drugs that target this enzyme. Another potential application of (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone is in the development of anti-cancer drugs. (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of drugs that target cancer cells. (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone also has potential applications in the development of anti-viral drugs. It has been shown to inhibit the replication of the HCV and the dengue virus, making it a potential candidate for the development of drugs that target these viruses. Further research is needed to fully understand the mechanism of action of (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone and its potential applications in scientific research.
合成方法
(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone can be synthesized using a simple one-pot reaction method. The synthesis involves the condensation of 2-naphthol and 2-(2-ethyl-4-morpholinyl) acetyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then converted to (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone by the elimination of hydrogen chloride. The yield of (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone obtained from this method is high, and the purity is also excellent.
科学研究应用
(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. This makes (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone a potential candidate for the development of anti-inflammatory drugs.
(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has also been found to exhibit anti-cancer properties. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has been tested on various cancer cell lines, including breast, lung, and colon cancer cells, and has shown promising results.
(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has also been tested for its anti-viral properties. It has been found to inhibit the replication of the hepatitis C virus (HCV) by targeting the viral NS5B polymerase. (2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone has also been shown to inhibit the replication of the dengue virus by targeting the viral RNA-dependent RNA polymerase.
属性
IUPAC Name |
(2-ethylmorpholin-4-yl)-naphthalen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-16-12-18(9-10-20-16)17(19)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11,16H,2,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEFRZKTEOSTOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylmorpholin-4-yl)-naphthalen-2-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7464887.png)
![N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)


![4-chloro-2-[(5-methyl-1H-1,2,3-benzotriazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B7464909.png)



![2-[2,3-dihydro-1H-indene-5-carbonyl(methyl)amino]acetic acid](/img/structure/B7464957.png)

![4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7464976.png)
![4-[(4-Propylphenoxy)methyl]benzoic acid](/img/structure/B7464985.png)
